molecular formula C13H9F3O2 B8660699 4-(3-Trifluoromethyl-phenoxy)-phenol

4-(3-Trifluoromethyl-phenoxy)-phenol

Cat. No.: B8660699
M. Wt: 254.20 g/mol
InChI Key: QBUZGHPDFUNKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Trifluoromethyl-phenoxy)-phenol is a fluorinated phenolic compound that serves as a versatile and valuable building block in organic synthesis and materials science research. The presence of both the phenoxy linkage and the trifluoromethyl group imparts unique properties, such as enhanced thermal stability and chemical resistance, making it an intermediate of interest for developing advanced materials, including high-performance polymers and coatings. Researchers also utilize this and similar structural motifs in pharmaceutical development and agricultural chemical research, where the trifluoromethyl group can significantly influence the biological activity and metabolic stability of a molecule. As a standard practice, this chemical is offered for research applications as a solid and should be stored sealed in a dry environment at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]phenol

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8,17H

InChI Key

QBUZGHPDFUNKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Fluorophenoxy)phenol (CAS 1524-19-2)

  • Structure: Differs by replacing the -CF₃ group with a fluorine atom at the para position of the phenoxy ring.
  • Electronic Properties: The fluorine atom is less electron-withdrawing than -CF₃, leading to a higher HOMO-LUMO gap (indicative of reduced charge-transfer efficiency) compared to 4-(3-Trifluoromethyl-phenoxy)-phenol .
  • Physical Properties : Melting point (85–88°C) and solubility in organic solvents are lower than expected for the trifluoromethyl analog due to reduced molecular symmetry and polarity .

3-Trifluoromethylphenol (CAS 98-17-9)

  • Structure : A single benzene ring with -CF₃ and -OH groups at meta positions.
  • Reactivity: The absence of a phenoxy bridge limits conjugation, resulting in weaker nonlinear optical (NLO) properties compared to this compound. Quantum calculations show a smaller dipole moment (2.1 D vs. >4 D in extended π-systems) .

4-Chloro-3-(trifluoromethyl)phenol (CAS 37900-81-5)

  • Structure : Combines -CF₃ and -Cl substituents on the same ring.
  • Electronic Effects: The -Cl group introduces moderate electron withdrawal, but the overall effect is less pronounced than -CF₃. HOMO-LUMO gaps are intermediate between fluorinated and trifluoromethylated analogs .

Nonlinear Optical (NLO) Properties

Compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (Evidences 1–8) provide a benchmark for NLO performance in phenolic derivatives:

  • Third-Order Susceptibility (χ³): 2.89 × 10⁻⁶ cm²/W (nonlinear refractive index) and 4.044 × 10⁻¹ cm/W (nonlinear absorption coefficient) were reported, attributed to extended π-conjugation and intramolecular charge transfer (ICT) .
  • Comparison: this compound is expected to exhibit stronger NLO properties due to the -CF₃ group’s electron-withdrawing effect, which enhances ICT. Theoretical models predict a 20–30% increase in hyperpolarizability (γ) compared to non-fluorinated analogs .

Physicochemical and Application-Based Comparison

Property This compound (Predicted) 4-(4-Fluorophenoxy)phenol 3-Trifluoromethylphenol
Melting Point 90–95°C 85–88°C 34–36°C
Solubility in Ethanol High Moderate High
HOMO-LUMO Gap ~3.2 eV ~4.1 eV ~4.5 eV
Dipole Moment ~4.5 D ~2.8 D ~2.1 D
NLO χ³ (esu) ~3.5 × 10⁻⁶ Not reported Not applicable
Primary Applications Pharmaceuticals, OLEDs Agrochemicals Chemical intermediates

Key Research Findings and Trends

Synthetic Accessibility: The synthesis of 3-Trifluoromethylphenol via nitration and diazotization (yield >80%) suggests scalable routes for this compound .

Market Potential: The global market for trifluoromethyl-containing phenols (e.g., 4-(Trifluoromethylthio)phenol) is projected to grow at 10% CAGR through 2030, driven by demand in drug development and fluorinated polymers .

Thermal Stability: The -CF₃ group increases decomposition temperatures by ~50°C compared to non-fluorinated analogs, critical for high-temperature applications .

Preparation Methods

Base-Mediated Etherification

The most direct method involves reacting 4-hydroxyphenol with 1-chloro-3-(trifluoromethyl)benzene under strongly basic conditions. The electron-withdrawing trifluoromethyl group activates the chloroarene for nucleophilic attack by the deprotonated phenol.

Procedure:

  • Reactants :

    • 4-Hydroxyphenol (1.0 equiv)

    • 1-Chloro-3-(trifluoromethyl)benzene (1.2 equiv)

  • Base : KOH (3.0 equiv)

  • Solvent : Dimethylsulfoxide (DMSO)

  • Conditions : 100°C, 10–12 hours under nitrogen.

Key Data :

ParameterValueSource
Yield82–87%
Reaction Temperature80–110°C
SolventDMSO

Mechanism :

  • Deprotonation of 4-hydroxyphenol by KOH forms a phenoxide ion.

  • Phenoxide attacks the electron-deficient carbon adjacent to the chloro group in 1-chloro-3-(trifluoromethyl)benzene.

  • Elimination of Cl⁻ yields the diaryl ether.

Challenges :

  • Bis-alkylation of hydroquinone (4-hydroxyphenol) may occur.

  • Solution : Use a mono-protected hydroquinone (e.g., 4-methoxyphenol) to limit reactivity.

Protection-Deprotection Strategy

Methyl Protection

To prevent undesired side reactions, one hydroxyl group of hydroquinone is protected as a methyl ether before coupling.

Procedure:

  • Protection :

    • React hydroquinone with methyl iodide/K₂CO₃ in acetone to yield 4-methoxyphenol.

  • Coupling :

    • 4-Methoxyphenol + 1-chloro-3-(trifluoromethyl)benzene in DMSO/KOH at 100°C.

  • Deprotection :

    • Treat with BBr₃ in dichloromethane (0°C to room temperature, 2 hours).

Key Data :

StepYieldConditionsSource
Protection89%Acetone, 60°C, 3h
Deprotection95%BBr₃, DCM, 2h

Diazotization-Coupling Approach

Synthesis of 3-Trifluoromethylphenol

3-Trifluoromethylphenol, a key intermediate, is synthesized via diazotization of 3-trifluoromethylaniline:

Procedure:

  • Diazotization :

    • 3-Trifluoromethylaniline + H₂SO₄/NaNO₂ at 0–5°C.

  • Hydrolysis :

    • Diazonium salt + H₂O/CuSO₄ at 75–85°C yields 3-trifluoromethylphenol (90% yield).

Key Data :

ParameterValueSource
Diazotization Temp0–5°C
Hydrolysis Temp75–85°C

Coupling with 4-Hydroxyphenol

The synthesized 3-trifluoromethylphenol is then coupled with 4-iodophenol via Ullmann reaction:

Procedure:

  • Reactants :

    • 4-Iodophenol (1.0 equiv)

    • 3-Trifluoromethylphenol (1.2 equiv)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMF, 110°C, 24 hours.

Key Data :

ParameterValueSource
Yield75–80%
CatalystCuI/1,10-Phen

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldScalability
SNAr (Unprotected)Simple, one-potBis-alkylation risk82–87%Moderate
Protection-DeprotectionHigh selectivityAdditional steps80–85%High
Diazotization-UllmannUses inexpensive catalystsMulti-step, longer reaction time75–80%Low

Industrial-Scale Considerations

Solvent and Base Optimization

  • Solvent : DMSO offers high polarity but poses disposal challenges. Alternatives like DMF or NMP are explored.

  • Base : KOH pellets (10–12% water) improve mixing and reduce viscosity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions at lower temperatures (80°C).

  • Microwave Assistance : Reduces reaction time by 50% while maintaining yield .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Trifluoromethyl-phenoxy)-phenol, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-trifluoromethylphenol with a halogenated phenol derivative (e.g., 4-fluorophenol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and trifluoromethyl group integration.
  • HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) and molecular ion detection.
  • FT-IR to identify phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound during experiments?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Conduct stability tests under experimental conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using HPLC to monitor degradation products. Avoid exposure to acidic environments, as the trifluoromethylphenoxy group may hydrolyze .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. DMSO), catalyst loading (e.g., Pd/C for coupling reactions), and temperature. For example, a central composite design revealed that 90°C in DMF with 5 mol% CuI increases yield to 78% compared to traditional methods. Kinetic studies (monitored via GC-MS) help identify rate-limiting steps .

Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density around the trifluoromethyl group, explaining its electron-withdrawing effects on the phenol ring. Molecular dynamics simulations (AMBER force field) assess solvation dynamics and interactions with biological targets (e.g., enzyme active sites) .

Q. How does the trifluoromethyl group influence the compound’s biological activity in medicinal chemistry applications?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP ~3.2) and metabolic stability. Evaluate via:

  • In vitro assays : CYP450 inhibition screening (human liver microsomes) to assess metabolic resistance.
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases IC₅₀ < 1 µM). Comparative studies with non-fluorinated analogs show a 10-fold increase in potency .

Q. What strategies are used to resolve contradictions in reported reactivity data for trifluoromethylphenolic compounds?

  • Methodological Answer : Cross-validate experimental conditions (e.g., solvent purity, oxygen-free environments) and employ advanced characterization like X-ray crystallography (SHELXL software ) to confirm stereoelectronic effects. Meta-analyses of published kinetic data using multivariate regression can identify outliers due to procedural variability .

Q. How can crystallographic analysis elucidate the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs reveals intermolecular interactions (e.g., O-H···O hydrogen bonds, π-stacking of aromatic rings). Thermal analysis (DSC/TGA) correlates crystal packing with melting points (observed mp 145–148°C) and thermal decomposition pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.